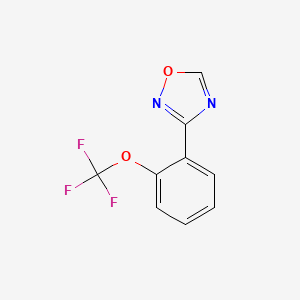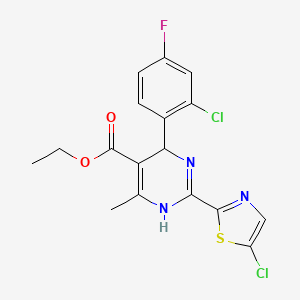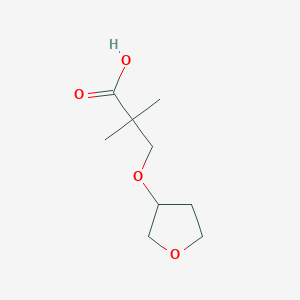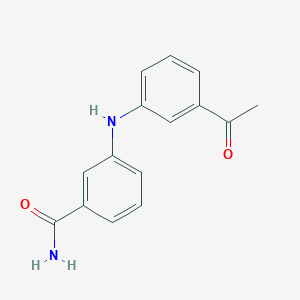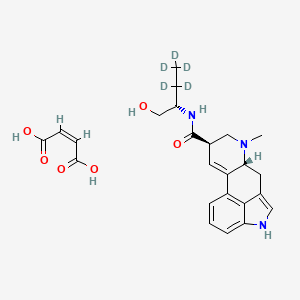
Methyl Ergonovine-d5 Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Ergonovine-d5 Maleate Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of ergonovine, an ergot alkaloid, and is often utilized in studies involving metabolic pathways and pharmacokinetics. The compound’s molecular formula is C24H24D5N3O6, and it has a molecular weight of 460.53 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Ergonovine-d5 Maleate Salt involves the incorporation of deuterium atoms into the ergonovine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl Ergonovine-d5 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ergonovine oxides, while reduction could produce ergonovine or other reduced derivatives .
Aplicaciones Científicas De Investigación
Methyl Ergonovine-d5 Maleate Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ergonovine and its metabolites.
Biology: Employed in studies of metabolic pathways involving ergonovine and related compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ergonovine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of Methyl Ergonovine-d5 Maleate Salt involves its interaction with specific molecular targets in the body. It primarily acts on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of contractions. This effect is mediated through the binding and antagonism of dopamine D1 receptors, leading to increased uterine contractions and reduced blood loss during labor .
Comparación Con Compuestos Similares
Similar Compounds
Ergonovine Maleate: A non-deuterated form of the compound with similar pharmacological properties.
Methylergonovine Maleate: Another ergot alkaloid with similar uterotonic effects.
Ergometrine Maleate: Used for similar medical applications but differs in its molecular structure and pharmacokinetics
Uniqueness
Methyl Ergonovine-d5 Maleate Salt is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of ergonovine and its metabolites is crucial .
Propiedades
Fórmula molecular |
C24H29N3O6 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1/i1D3,3D2; |
Clave InChI |
NOFOWWRHEPHDCY-CGIGYKFUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
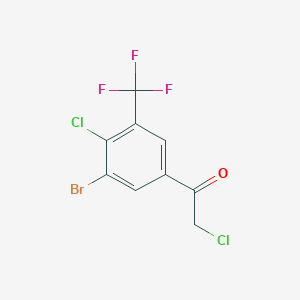


![Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)



